molecular formula C14H12FN3O3 B2794557 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid CAS No. 1955558-11-8

3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid

Cat. No.: B2794557
CAS No.: 1955558-11-8
M. Wt: 289.266
InChI Key: QGSXBFRGVSCELW-UHFFFAOYSA-N
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Description

3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid is a complex organic compound featuring a pyrimido[1,2-b]indazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimido[1,2-b]indazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a ketone or aldehyde under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom at the 10th position can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group at the 2nd position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Oxidation: The ketone functionality at the 4th position can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Propanoic Acid Side Chain Addition: The propanoic acid side chain can be added through a nucleophilic substitution reaction involving a suitable halide precursor and a carboxylate source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO₄.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its indazole core, which is known to interact with various biological targets. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid would depend on its specific biological target. Generally, compounds with an indazole core can interact with enzymes, receptors, or nucleic acids, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indazole-3-carboxylic acid and its derivatives.

    Fluorinated Heterocycles: Compounds such as 4-fluoroindole and 5-fluoropyrimidine.

Uniqueness

3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid is unique due to its specific substitution pattern, which combines the properties of fluorinated compounds and indazole derivatives. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-7-8(5-6-11(19)20)14(21)18-13(16-7)12-9(15)3-2-4-10(12)17-18/h2-4,17H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZYEQFLGVRQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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